molecular formula C17H17ClN2O2 B5881416 3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide

3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide

Cat. No.: B5881416
M. Wt: 316.8 g/mol
InChI Key: ORFWDOVIDIHDGW-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide is an organic compound with a complex structure It is a derivative of benzamide, featuring a chlorine atom, a methyl group, and a propanoylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. Subsequent acylation with propanoyl chloride yields the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and potentially providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide
  • 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide
  • 3-chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the propanoylamino group provides distinct properties compared to other benzamide derivatives.

Properties

IUPAC Name

3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-3-16(21)19-13-6-8-14(9-7-13)20-17(22)12-5-4-11(2)15(18)10-12/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWDOVIDIHDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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